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Stearyl Linoleate

Cat. No.: B101900
CAS No.: 17673-53-9
M. Wt: 532.9 g/mol
InChI Key: XRHTZVUDPQWCBD-MLWYYCKJSA-N
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Description

Contextualization within Ester Lipids and Wax Esters Research

Stearyl linoleate (B1235992) is chemically classified as an ester formed from stearyl alcohol, an 18-carbon saturated fatty alcohol, and linoleic acid, an 18-carbon polyunsaturated fatty acid with two double bonds. alfa-chemistry.comamericanchemicalsuppliers.com This structure places it within two important lipid categories: ester lipids and, more specifically, wax esters. nih.govebi.ac.uk

Ester lipids are a major class of lipids characterized by an ester functional group, resulting from the reaction of a carboxylic acid and an alcohol. cir-safety.org This group is vast, encompassing triglycerides, phospholipids (B1166683), and wax esters. Wax esters are distinguished by being esters of long-chain fatty acids and long-chain fatty alcohols. nih.govebi.ac.uk Stearyl linoleate, with its C18 alcohol and C18 fatty acid chains, is a classic example of a wax ester. nih.govebi.ac.uk Research in this area often focuses on the physical properties these esters impart, such as their waxy texture, melting points, and function as emollients and lubricants. alfa-chemistry.comcir-safety.org

Foundational Research Trajectories of Complex Lipids

The scientific journey to understanding complex lipids like this compound began with foundational discoveries in the 18th and 19th centuries. In 1769, François Poulletier de la Salle first identified cholesterol, a key moment in lipid history. escardio.org This was followed by Michel Eugène Chevreul's detailed work in 1823, which classified various lipids and established that fats are composed of glycerol (B35011) and fatty acids. researchgate.netwikipedia.orggerli.com The term "fatty acid" itself was conceptualized by Chevreul around 1813. gerli.com

The 20th century saw an explosion in lipid research, with the invention of the ultracentrifuge in 1925 and the discovery of lipoproteins in 1929, which revealed how lipids are transported in the body. escardio.org The development of analytical techniques like chromatography revolutionized the field, allowing for the separation and identification of individual lipid molecules from complex mixtures. nu-chekprep.com This progress enabled scientists to move from studying general "fats" to investigating the specific structure and function of individual complex lipids, including wax esters like this compound.

Overview of Key Research Domains for this compound Investigations

Research into this compound is primarily concentrated in several key domains, largely driven by its physical and chemical properties.

Cosmetics and Personal Care: This is the most prominent area of application. This compound is widely used as an emollient, skin-conditioning agent, and opacifying agent in skincare products, hair care, and sunscreens. alfa-chemistry.comnih.gov Its ability to soften skin, improve the texture and spreadability of formulations, and increase hair shine makes it a valuable ingredient. alfa-chemistry.com

Pharmaceuticals: In topical pharmaceutical products like creams and ointments, it serves as an emollient to improve texture and consistency. alfa-chemistry.com

Material Science and Industrial Applications: this compound is investigated and used as a lubricant and as a component in coatings and inks. alfa-chemistry.com Its properties as a wax ester make it a candidate for use as a biolubricant and as a friction modifier in petroleum base stocks. alfa-chemistry.comebi.ac.uk

Lipid Bilayer and Membrane Studies: In biochemistry, the interaction of wax esters with lipid membranes is a subject of study. Research explores how molecules like this compound are metabolized and how they interact with cellular pathways and membrane structures. arvojournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H68O2 B101900 Stearyl Linoleate CAS No. 17673-53-9

Properties

IUPAC Name

octadecyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20H,3-11,13,15-17,19,21-35H2,1-2H3/b14-12-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHTZVUDPQWCBD-MLWYYCKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

135620-20-1
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, octadecyl ester, dimer
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DSSTOX Substance ID

DTXSID601021748
Record name Octadecyl (9Z,12Z)-octadeca-9,12-dienoate
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Molecular Weight

532.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17673-53-9
Record name Octadecyl (9Z,12Z)-9,12-octadecadienoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Stearyl linoleate
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Record name Octadecyl (9Z,12Z)-octadeca-9,12-dienoate
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Record name Octadecyl (9Z,12Z)-octadeca-9,12-dienoate
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Record name STEARYL LINOLEATE
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Synthetic Methodologies and Biocatalytic Pathways

Enzymatic Esterification Approaches for Wax Ester Synthesis

Enzymatic synthesis offers a highly specific and efficient method for producing wax esters under mild conditions. nih.govnih.gov This approach avoids the harsh temperatures and pressures characteristic of traditional industrial processes, resulting in fewer by-products and a more environmentally friendly profile. nih.gov

The enzymatic synthesis of wax esters such as stearyl linoleate (B1235992) is accomplished through the direct esterification of a long-chain fatty alcohol (stearyl alcohol) and a fatty acid (linoleic acid). google.com Lipases (EC 3.1.1.3), a class of enzymes that hydrolyze fats in aqueous environments, are used to drive the reverse reaction—ester formation—in media with low water activity. akjournals.comresearchgate.net This process is a type of condensation reaction where a molecule of water is the only side-product. rsc.org

Immobilized lipases are frequently employed as biocatalysts in these reactions. akjournals.comum.es Immobilization enhances enzyme stability and allows for easy separation from the reaction mixture and subsequent reuse, which is crucial for economic feasibility. um.esresearchgate.net A commonly used and highly effective biocatalyst for this purpose is the immobilized lipase (B570770) B from Candida antarctica (CALB), often known by its commercial name, Novozym 435. um.esrsc.org Other lipases, such as those from Rhizomucor miehei and Chromobacterium viscosum, have also been shown to effectively catalyze wax ester synthesis. google.comdss.go.th The reaction mechanism for lipase-catalyzed esterification can vary depending on the reaction medium; for instance, in anhydrous n-hexane, it often follows a ping-pong bi-bi mechanism, whereas in solvent-free systems, an ordered bi-bi mechanism may occur. scilit.commdpi.com

To maximize the yield and efficiency of stearyl linoleate synthesis, several reaction parameters must be carefully optimized. csic.es Response surface methodology (RSM) is a common statistical tool used to study the effects of these variables and determine the optimal conditions. researchgate.net

Key parameters that influence the reaction include:

Temperature : Lipase activity is temperature-dependent. For many lipases used in ester synthesis, the optimal temperature ranges from 40°C to 80°C. researchgate.netum.esresearchgate.net While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation if they exceed the enzyme's stability threshold. csic.es

Substrate Molar Ratio : The molar ratio of stearyl alcohol to linoleic acid influences the reaction equilibrium. While an equimolar ratio (1:1) is stoichiometrically ideal, sometimes using an excess of one substrate can shift the equilibrium towards product formation. dss.go.thresearchgate.net

Water Removal : Since esterification produces water, its removal from the reaction medium is critical for shifting the thermodynamic equilibrium towards the synthesis of the ester and achieving high conversion rates. rsc.orgresearchgate.net This is often accomplished by performing the reaction under vacuum, in an open-air system, or by bubbling dry nitrogen through the mixture. rsc.orgum.es

Table 1: Examples of Optimized Parameters for Enzymatic Wax Ester Synthesis
Ester SynthesizedLipase SourceTemperature (°C)Substrate Molar Ratio (Acid:Alcohol)Conversion Yield (%)Reference
Cetyl OleateCandida sp. 99-125 (immobilized)401:0.998 researchgate.net
Cetyl PalmitateNovozym® 435801:1>98.5 um.es
Glycerol (B35011) LinoleateNovozym 43565N/A (Glycerol/Acid)73.2 researchgate.net
Behenyl EstersLipase from Spent Coffee GroundsN/AN/A91.7 nih.gov

The synthesis of this compound is frequently performed in solvent-free systems, where the substrates themselves act as the reaction medium. rsc.orgrsc.orgnih.gov This approach is highly advantageous as it aligns with the principles of green chemistry. rsc.org It simplifies downstream processing by eliminating the need to remove a solvent, reduces waste, and increases the concentration of reactants, which can lead to higher reaction rates. nih.govakjournals.com High conversion yields, often exceeding 95%, have been achieved for various wax esters in solvent-free processes. rsc.orgrsc.org

In addition to solvent-free systems, research has explored the use of non-conventional media to enhance lipase stability and activity. akjournals.comrsc.org These alternative environments include:

Ionic Liquids : These are salts that are liquid at low temperatures and are considered "green" solvents due to their low vapor pressure. They can sometimes improve enzyme stability and reaction rates. rsc.org

Supercritical Fluids : Supercritical carbon dioxide is another non-conventional medium that offers benefits like high diffusivity and ease of separation from the final product. rsc.org

However, for the production of high-purity wax esters like those used in cosmetics, solvent-free synthesis remains a preferred and highly effective method. um.es

Optimization Strategies for Biocatalytic Reaction Parameters

Biosynthetic Routes of Constituent Fatty Acids

The two components of this compound—stearic acid and linoleic acid—are produced in various organisms through distinct metabolic pathways. Linoleic acid is typically formed via desaturation of pre-existing fatty acids, while stearic acid can be formed both through de novo synthesis and by the biohydrogenation of unsaturated fatty acids.

Linoleic acid is an essential polyunsaturated fatty acid for many animals, as they lack the necessary enzymes to synthesize it. frontiersin.orgnih.govresearchgate.net However, plants, fungi, bacteria, and some invertebrates can synthesize it de novo. nih.govresearchgate.netaocs.orgvisserlab.be The synthesis is a multi-step process that begins with the formation of saturated fatty acids.

The general pathway is as follows:

De Novo Synthesis of Saturated Fatty Acids : The process starts with acetyl-CoA, which is converted to palmitate (16:0) and then elongated to stearic acid (18:0) by the fatty acid synthase (FAS) complex. aocs.orghmdb.cawur.nl

First Desaturation : Stearic acid is converted to the monounsaturated oleic acid (18:1n-9). wikipedia.org This reaction is catalyzed by a Δ9-desaturase enzyme, specifically stearoyl-acyl carrier protein (ACP) desaturase in plants. frontiersin.orgaocs.org

Second Desaturation : Oleic acid serves as the direct precursor for linoleic acid (18:2n-6). frontiersin.orgvisserlab.be This conversion is catalyzed by a Δ12-desaturase, an enzyme that introduces a second double bond into the fatty acid chain. visserlab.be In plants, this enzyme is known as FAD2 (Fatty Acid Desaturase 2) and is located in the endoplasmic reticulum. frontiersin.orgpeerj.comresearchgate.net The presence and activity of this enzyme are the critical determinants for an organism's ability to produce linoleic acid. visserlab.bepeerj.com

An alternative pathway for the formation of stearic acid occurs in certain microbial environments, most notably the rumen of cattle and other ruminant animals. bewital-agri.debewital-agri.de Rumen microorganisms possess the ability to hydrogenate unsaturated fatty acids consumed in the animal's diet, a process known as biohydrogenation. bewital-agri.debewital-agri.deasm.org

This process serves as a protective mechanism for the microbes, as high concentrations of polyunsaturated fatty acids can be toxic to them. bewital-agri.de When an animal consumes feed containing oils rich in linoleic acid, the rumen bacteria convert it into more saturated forms. bewital-agri.debewital-agri.de The typical biohydrogenation pathway transforms linoleic acid first into various isomers of conjugated linoleic acid (CLA) and other intermediates, and finally into stearic acid. bewital-agri.deoup.comnih.gov Studies have shown that a significant portion of dietary linoleic and oleic acids are converted to stearic acid in the rumen. bewital-agri.deoup.com For instance, some research indicates that rumen microbes can convert 70-80% of linoleic acid into stearic acid. oup.com This microbial action is a major source of the saturated fat found in milk and meat from ruminants.

Metabolic Interconversion Dynamics of Long-Chain Fatty Acids in Eukaryotic Systems

In eukaryotic cells, long-chain fatty acids (LCFAs) such as stearic acid and linoleic acid are not merely static structural components but are dynamically metabolized through a series of interconversions. These processes, primarily elongation and desaturation, are crucial for producing a diverse array of fatty acids required for various cellular functions, including membrane composition, energy storage, and the synthesis of signaling molecules. The metabolic fates of saturated fatty acids (SFAs) like stearic acid and polyunsaturated fatty acids (PUFAs) like linoleic acid are governed by specific enzymatic pathways located predominantly in the endoplasmic reticulum (ER) and mitochondria. ijs.siwikipedia.orgnih.govbookdown.orgfunaab.edu.ng

Upon entering a cell, LCFAs are activated into their acyl-CoA derivatives by acyl-CoA synthetases, a necessary step for their participation in metabolic pathways. imrpress.comaocs.orgimrpress.com From this activated state, they can be channeled into anabolic routes like elongation and desaturation or catabolic processes such as β-oxidation. imrpress.comaocs.org

Metabolism of Stearic Acid (18:0)

Stearic acid (18:0), a common SFA, primarily undergoes desaturation to form oleic acid (18:1n-9), the most abundant monounsaturated fatty acid (MUFA) in eukaryotic cells. mdpi.com This conversion is a critical step, as it introduces the first double bond into the saturated acyl chain, profoundly altering its physical properties.

The desaturation of stearic acid is catalyzed by the enzyme Stearoyl-CoA desaturase (SCD) , also known as Δ9-desaturase. ijs.sifrontiersin.orglibretexts.org This enzyme is an oxygenase associated with the endoplasmic reticulum membrane and requires NADH as a reduced pyridine (B92270) nucleotide. ijs.sibookdown.org The reaction introduces a cis-double bond at the Δ9 position of the stearoyl-CoA molecule. libretexts.orgacs.org Studies have shown that the conversion of stearic acid to oleic acid is a highly regulated and efficient process in many tissues. mdpi.comresearchgate.net For instance, the rate of desaturation for stearic acid is significantly higher than that for palmitic acid (16:0). researchgate.net

In addition to desaturation, stearic acid can be elongated to form very-long-chain saturated fatty acids (VLCFAs) with chain lengths greater than 20 carbons. nih.gov This process occurs in the ER and involves a four-step cycle that adds two-carbon units from malonyl-CoA to the fatty acyl-CoA substrate. ijs.sinih.gov The key enzymes in this cycle are fatty acid elongases (ELOVLs), 3-ketoacyl-CoA reductase, 3-hydroxyacyl-CoA dehydratase, and trans-2-enoyl-CoA reductase. nih.gov

Metabolism of Linoleic Acid (18:2n-6)

Linoleic acid (18:2n-6) is an essential fatty acid for many eukaryotes, including mammals, as they lack the Δ12-desaturase enzyme required to synthesize it from oleic acid. ijs.siresearchgate.net Therefore, it must be obtained from dietary sources. Once inside the cell, linoleic acid serves as the precursor for the synthesis of a cascade of n-6 PUFAs, including the biologically important arachidonic acid (20:4n-6). libretexts.orgresearchgate.net

This metabolic conversion involves alternating steps of desaturation and elongation:

Desaturation: The first and rate-limiting step is the introduction of a double bond at the Δ6 position of linoleic acid by Δ6-desaturase , yielding γ-linolenic acid (GLA; 18:3n-6). frontiersin.org

Elongation: GLA is then elongated by two carbons, a reaction catalyzed by an elongase enzyme, to produce dihomo-γ-linolenic acid (DGLA; 20:3n-6). frontiersin.org

Desaturation: Finally, DGLA is desaturated by Δ5-desaturase to form arachidonic acid (AA; 20:4n-6). ijs.silibretexts.org

These enzymatic reactions primarily take place in the endoplasmic reticulum. ijs.si It is important to note that the enzymes involved in the n-6 pathway, particularly Δ6- and Δ5-desaturases, are also utilized in the metabolism of the essential n-3 fatty acid, α-linolenic acid (ALA). This leads to competition between the two pathways for the same set of enzymes. researchgate.net

The catabolism of both stearic and linoleic acid occurs through β-oxidation, a process that breaks down fatty acyl-CoAs into acetyl-CoA units to generate energy. This pathway is active in both mitochondria and peroxisomes. bookdown.orgimrpress.comaocs.org

The following tables summarize the key enzymes and metabolic fates of stearic and linoleic acid in eukaryotic systems.

Research Findings on Fatty Acid Interconversion

EnzymeSubstrate(s)Product(s)Cellular LocationPathway
Stearoyl-CoA Desaturase (SCD/Δ9-desaturase) Stearoyl-CoA (18:0)Oleoyl-CoA (18:1n-9)Endoplasmic ReticulumDesaturation
Δ6-Desaturase Linoleoyl-CoA (18:2n-6), α-Linolenoyl-CoA (18:3n-3)γ-Linolenoyl-CoA (18:3n-6), Stearidonyl-CoA (18:4n-3)Endoplasmic ReticulumDesaturation
Fatty Acid Elongase (ELOVL) γ-Linolenoyl-CoA (18:3n-6)Dihomo-γ-linolenoyl-CoA (20:3n-6)Endoplasmic ReticulumElongation
Δ5-Desaturase Dihomo-γ-linolenoyl-CoA (20:3n-6)Arachidonoyl-CoA (20:4n-6)Endoplasmic ReticulumDesaturation

Principal Metabolic Fates of Stearic and Linoleic Acid

Precursor Fatty AcidPrimary Metabolic PathwayKey Product(s)Metabolic Significance
Stearic Acid (18:0) DesaturationOleic Acid (18:1n-9)Synthesis of monounsaturated fatty acids for membranes and triacylglycerols.
ElongationVery-Long-Chain Saturated Fatty Acids (VLCFAs, e.g., C20:0, C22:0)Synthesis of specialized lipids like sphingolipids. nih.gov
β-OxidationAcetyl-CoAEnergy production. aocs.org
Linoleic Acid (18:2n-6) Desaturation & Elongationγ-Linolenic Acid (GLA), Dihomo-γ-linolenic Acid (DGLA), Arachidonic Acid (AA)Synthesis of n-6 polyunsaturated fatty acids; precursor for eicosanoid signaling molecules. funaab.edu.ngresearchgate.net
β-OxidationAcetyl-CoAEnergy production. aocs.org
EsterificationPhospholipids (B1166683), TriacylglycerolsIncorporation into cellular membranes and lipid storage droplets. imrpress.comnih.gov

Spectroscopic Methodologies for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through the analysis of fragmentation patterns.

In the analysis of this compound, high-performance liquid chromatography is often coupled with quadrupole time-of-flight mass spectrometry (HPLC–QTOF-MS). spectroscopyonline.com In positive ion mode electrospray ionization (ESI), this compound is typically detected as its ammonium (B1175870) adduct [M+NH₄]⁺. nih.govspectroscopyonline.com The MS/MS spectrum is crucial for structural confirmation. Collision-induced dissociation of the precursor ion generates a series of fragment ions that are characteristic of the fatty acid and fatty alcohol components. spectroscopyonline.com

For this compound, the MS/MS spectrum shows prominent fragments corresponding to the linoleate moiety. spectroscopyonline.com Key fragments include those at m/z 263.2405 and 245.2298, which arise from the linoleate portion after subsequent losses of hydrogen and oxygen. spectroscopyonline.com This fragmentation pattern, particularly the ions representing the unsaturated component, is critical for distinguishing it from other wax esters like stearyl oleate, which has a very similar fragmentation pattern but lacks the specific fragments characteristic of linoleic acid. spectroscopyonline.com The MS/MS analysis unequivocally verifies the presence of the ester by revealing a strong signal for the cholesterol fragment (m/z 369.3) in cholesteryl esters, a behavior that would be analogous for the stearyl fragment in this compound. nih.gov

Technique Ion/Fragment Observed m/z Significance Reference
MS Ammonium Adduct [M+NH₄]⁺Consistent with MWConfirms molecular weight of the wax ester. nih.govspectroscopyonline.com
MS/MS Linoleate Fragment263.2405Characteristic fragment of the linoleic acid moiety. spectroscopyonline.com
MS/MS Linoleate Fragment (with oxygen loss)245.2298Characteristic fragment of the linoleic acid moiety. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. ajol.info It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C), revealing the connectivity and conformation of the molecule. flashcards.worldresearchgate.net

For this compound, the ¹H NMR spectrum would show characteristic signals for the different types of protons present in the molecule. Key signals include a triplet around δ 0.9 ppm for the terminal methyl groups of both the stearyl and linoleyl chains, a large signal around δ 1.3 ppm for the majority of the methylene (B1212753) (-CH₂-) groups in the long aliphatic chains, and a triplet around δ 2.3 ppm for the methylene group alpha to the carbonyl group (C=O) of the ester. researchgate.net The linoleate moiety is distinguished by specific signals: olefinic protons (-CH=CH-) resonating as a multiplet around δ 5.3 ppm, and a characteristic triplet at approximately δ 2.77 ppm for the bis-allylic protons (-CH=CH-CH₂ -CH=CH-). researchgate.netaocs.org

The ¹³C NMR spectrum provides complementary information. It shows a signal for the ester carbonyl carbon around δ 174 ppm. ajol.inforesearchgate.net The olefinic carbons of the linoleate chain appear in the δ 127-136 ppm region. ajol.inforesearchgate.net The various methylene and methyl carbons of the aliphatic chains resonate in the upfield region of the spectrum (δ 14-44 ppm). researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, confirming the ester linkage between the stearyl alcohol and linoleic acid moieties. researchgate.netmagritek.com

Nucleus Functional Group Approximate Chemical Shift (δ, ppm) Significance Reference
¹H Terminal Methyl (-CH₃)~0.9Identifies the ends of the alkyl chains. researchgate.net
¹H Methylene (-CH₂-) chain~1.3Represents the bulk of the saturated alkyl chains. researchgate.net
¹H Allylic (-C=C-CH₂ -)~2.05Protons adjacent to the double bonds. aocs.org
¹H α-Methylene (-CH₂ -COO-)~2.3Protons adjacent to the ester carbonyl group. researchgate.net
¹H Bis-allylic (-CH=CH-CH₂ -CH=CH-)~2.77Diagnostic for the linoleate group. researchgate.netaocs.org
¹H Olefinic (-CH=CH-)~5.3Protons of the carbon-carbon double bonds. researchgate.netaocs.org
¹³C Terminal Methyl (-CH₃)~14Identifies the ends of the alkyl chains. researchgate.net
¹³C Aliphatic Methylene (-CH₂-)14 - 44Represents the carbons of the saturated chains. researchgate.net
¹³C Olefinic (-CH=CH-)127 - 136Carbons of the double bonds. ajol.inforesearchgate.net
¹³C Ester Carbonyl (-COO-)~174Confirms the presence of the ester functional group. ajol.inforesearchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. flashcards.world It is an effective method for identifying the functional groups present in a compound. cdnsciencepub.com

The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp band around 1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. researchgate.net The presence of the long hydrocarbon chains is confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). rsc.org The linoleate's unsaturation is evidenced by a C=C stretching band, which is often weak, around 1650 cm⁻¹ and, more distinctly, by an unsaturated =C-H stretching band just above 3000 cm⁻¹ (around 3010 cm⁻¹). researchgate.netrsc.org Additionally, C-O stretching vibrations associated with the ester linkage appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹. researchgate.net

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Significance Reference
C-H Stretch (sp³)Alkyl Chain2850 - 2960Confirms the presence of saturated hydrocarbon chains. rsc.org
=C-H Stretch (sp²)Alkene~3010Indicates the presence of carbon-carbon double bonds. researchgate.net
C=O StretchEster~1740Diagnostic for the ester functional group. researchgate.net
C=C StretchAlkene~1650Confirms the presence of carbon-carbon double bonds (often weak). researchgate.net
C-O StretchEster1100 - 1300Corresponds to the single bonds of the ester group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Determination

Chromatographic Separation and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which is often found in complex lipid matrices, chromatographic methods are essential for its isolation and quantification.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. researchgate.netunipi.it It is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty acid esters. nih.gov The analysis of intact wax esters such as this compound by GC is challenging due to their high molecular weight and the high temperatures required for elution. nih.gov

On standard non-polar GC columns (like those with a 5% diphenyl-95% dimethylpolysiloxane stationary phase), steryl esters with fatty acids having different degrees of unsaturation (e.g., stearate, oleate, linoleate) can be difficult to separate. unipi.itnih.gov However, specialized polar columns, such as those with an ionic liquid stationary phase, can achieve separation based on both the total carbon number and the degree of unsaturation of the fatty acid moiety. nih.gov For quantitative analysis, samples are often first subjected to saponification and derivatization (e.g., methylation) to convert the fatty acids into their more volatile methyl esters (FAMEs), which are then analyzed by GC-MS. researchgate.net The Kovats Retention Index is a standardized measure used to identify compounds in GC. For this compound, the Kovats Retention Index on a standard non-polar column has been reported as 3716.27. nih.gov

High-performance liquid chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. researchgate.net It is particularly well-suited for the analysis of non-volatile or thermally labile compounds like wax esters. spectroscopyonline.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of lipids. dss.go.th In this technique, a non-polar stationary phase (such as C18) is used with a polar mobile phase, often a gradient of solvents like acetonitrile (B52724) and water or methanol (B129727) and isopropanol/hexane. researchgate.netscielo.br Separation is based on the hydrophobicity of the analytes; more non-polar compounds are retained longer on the column. HPLC can effectively separate complex mixtures of wax esters, allowing for the isolation of fractions containing this compound. spectroscopyonline.com The use of detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) allows for the detection and identification of the separated esters. nih.govspectroscopyonline.com HPLC offers a sensitive means of detecting lipid oxidation products and is valuable for quality control in various products. dss.go.th

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Surface-Sensitive Analytical Approaches (e.g., for Interfacial Behavior)

The behavior of this compound at interfaces, such as the air-water interface, is crucial for understanding its role in various applications, from emulsions to biological membranes. Surface-sensitive analytical techniques provide the tools to probe the molecular arrangement and properties of this compound monolayers and thin films.

One of the most powerful methods for studying the interfacial behavior of amphiphilic molecules like this compound is through the use of a Langmuir trough. biolinscientific.com This instrument allows for the formation of a monolayer of the substance on a liquid subphase, typically water, and the subsequent measurement of its surface pressure (Π) as a function of the area per molecule (A). The resulting Π-A isotherm provides valuable information about the phase behavior, compressibility, and stability of the monolayer. biolinscientific.comarxiv.org

In a study investigating the lipid component contributions to the surface activity of meibomian lipids, the interfacial properties of this compound were analyzed using a Langmuir trough. arvojournals.org The pressure-area curves for this compound were recorded at both 20°C and 35°C. arvojournals.org During the initial compression cycle, the surface pressure remained low until the molecules at the surface began to interact as the available area decreased. arvojournals.org As the surface area was further reduced, the pressure increased and then plateaued, which is believed to occur as some molecules leave the surface to form a multilayered structure. arvojournals.org This behavior suggests that this compound can form a duplex film, consisting of a monolayer at the air-water interface and a bulk hydrophobic phase on top of it. arvojournals.org

The characteristics of the pressure-area isotherms for this compound are indicative of its molecular arrangement at the interface. The data from these experiments can be summarized as follows:

Temperature (°C)Initial State (Large Surface Area)Onset of Pressure IncreasePlateau Region
20No surface pressureGradual increase as molecules interactFlattening of the curve, suggesting multilayer formation
35No surface pressureGradual increase as molecules interactFlattening of the curve, suggesting multilayer formation

This interactive data table is based on the descriptive findings of pressure-area curves for this compound. arvojournals.org

Further characterization of such interfacial films can be achieved using a variety of advanced analytical techniques that provide information on the film's topography, chemical composition, and molecular orientation.

Key Surface-Sensitive Analytical Techniques:

Atomic Force Microscopy (AFM): This high-resolution imaging technique can visualize the topography of the this compound film on a nanometer scale. nist.govmeasurlabs.com It operates by scanning a sharp tip over the sample surface, providing detailed information about the structure and morphology of the film, including the presence of domains or aggregates. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms on the surface of the film. wintech-nano.comthermofisher.com By irradiating the sample with X-rays and analyzing the energy of the emitted photoelectrons, XPS can confirm the presence of this compound and identify its constituent elements (carbon and oxygen) and their bonding environments. wintech-nano.comdiva-portal.org

Brewster Angle Microscopy (BAM): This technique allows for the direct visualization of the monolayer at the air-water interface without the need for labels or dyes. mdpi.com It provides real-time images of the film's morphology during compression on a Langmuir trough, revealing phase transitions and domain structures. mdpi.com

Infrared Reflection-Absorption Spectroscopy (IRRAS): This spectroscopic technique can be used in conjunction with a Langmuir trough to determine the orientation and conformation of the molecules in the monolayer. acs.org By analyzing the absorption of infrared light, information about the packing and tilt of the alkyl chains of this compound can be obtained. acs.org

The combination of these surface-sensitive techniques allows for a comprehensive characterization of the interfacial behavior of this compound, providing detailed insights into its molecular organization and properties at surfaces.

Table of Compound Names

Chemical Reactivity and Degradation Mechanisms

Oxidative Stability and Lipid Peroxidation Pathways

The presence of a polyunsaturated fatty acid component makes stearyl linoleate (B1235992) particularly vulnerable to oxidation. Lipid peroxidation, a process of oxidative degradation, can significantly alter the chemical nature of the compound, leading to changes in quality and functionality. The rate of autoxidation increases dramatically with the degree of unsaturation; the relative rate ratio of oleic acid (one double bond) to linoleic acid (two double bonds) is approximately 1:40-50 based on oxygen uptake. researchgate.netuq.edu.au

The primary mechanism for the oxidation of stearyl linoleate is a free-radical-mediated chain reaction, a process common to all polyunsaturated fatty acids (PUFAs). nih.gov This autoxidation process can be broken down into three main stages: initiation, propagation, and termination. acs.orgfrontiersin.org

Initiation: The reaction begins when an initiating species, such as a reactive oxygen species (ROS) or a metal ion, abstracts a hydrogen atom from the carbon atom situated between the two double bonds (the bis-allylic position) of the linoleate chain. nih.govfrontiersin.org This is the most susceptible site due to the lower bond dissociation energy of its C-H bonds. This abstraction forms a pentadienyl carbon-centered lipid radical. gsartor.orgresearchgate.net

Propagation: The lipid radical reacts very quickly with molecular oxygen to form a lipid peroxyl radical (LOO•). gsartor.orgnih.gov This peroxyl radical is the key chain-carrying species. It can then abstract a hydrogen atom from another unsaturated lipid molecule (like another this compound) to form a lipid hydroperoxide (LOOH) and a new lipid radical. acs.orgnih.gov This new radical can then continue the cycle, propagating the chain reaction. The oxidation of linoleic acid and its esters results in the formation of four isomeric conjugated diene hydroperoxides. gsartor.orgresearchgate.net The decomposition of these hydroperoxides is influenced by the number of double bonds, with linoleate hydroperoxides decomposing faster than those from oleate. frontiersin.org

Termination: The chain reaction ceases when two radical species react with each other to form non-radical products. researchgate.net This can involve the combination of two peroxyl radicals or a peroxyl radical with a lipid radical.

Two predominant mechanisms are involved in the propagation step: the hydrogen-atom transfer (HAT) mechanism and the peroxyl radical addition (PRA) mechanism. acs.org For non-conjugated PUFAs like linoleic acid, the HAT reaction is the primary pathway, leading to the formation of lipid hydroperoxides. acs.org

Table 1: Characteristics of Linoleate Oxidation by Different Mechanisms

Oxidation Type Characteristics Isomers of Hydroperoxyoctadecadienoates (HPODEs)
Enzymatic (e.g., 15-LOX) Specific, catalytic reaction 13-HPODE (cis, trans, S-enantiomer)
Non-enzymatic, Free Radical Random, chain reaction 9- and 13-HPODE (cis, trans and trans, trans), racemic mixture
Non-enzymatic, Non-radical (e.g., Singlet Oxygen) Random, stoichiometric reaction 9-, 10-, 12-, and 13-HPODE (cis, trans)

Data sourced from references gsartor.orgresearchgate.net.

The rate of lipid peroxidation is significantly influenced by the presence of prooxidants and antioxidants in a formulation.

Antioxidant Intervention: Antioxidants are compounds that can delay, prevent, or inhibit oxidation processes. nih.govdss.go.th They function through various mechanisms, including scavenging free radicals and chelating prooxidant metals. dss.go.th

Chain-Breaking Antioxidants: These antioxidants, which include phenolic compounds like flavonoids and tocopherols, interrupt the propagation stage of the chain reaction. dss.go.th They donate a hydrogen atom to the peroxyl radical, forming a stable antioxidant radical that is incapable of continuing the chain reaction. dss.go.th However, the effectiveness and even the role of an antioxidant can be concentration-dependent. Some flavonoids, such as quercetin (B1663063) and catechin, exhibit antioxidant effects at certain concentrations but can become prooxidant at others, especially in the presence of transition metals like copper. nih.gov This prooxidant activity can occur because a powerful antioxidant can reduce metal ions (e.g., Cu(II) to Cu(I)), which then participate in reactions that generate ROS. nih.govnih.gov

Emulsifiers and Formulation: The physical structure of a formulation can also influence oxidative stability. In oil-in-water emulsions, the location of antioxidants is critical. Nonpolar antioxidants that position themselves within the oil droplets or at the oil-water interface are often more effective. dss.go.th The emulsifier itself can also play a role. For example, Tween 20 was found to slightly decrease the oxidative stability of sodium linoleate in an aqueous system, whereas it markedly increased the stability of sodium docosahexaenoate, suggesting specific interactions between the fatty acid salt and the emulsifier. tandfonline.com

Table 2: Effect of Flavonoids on Copper-Induced Linoleic Acid Peroxidation

Flavonoid Observed Effect Concentration Dependence
Morin Antioxidant Effective at all tested concentrations
Catechin Antioxidant / Prooxidant Effect depends on concentration
Quercetin Antioxidant / Prooxidant Effect depends on concentration

Data sourced from reference nih.gov.

Radical-Induced Chain Reactions in Unsaturated Esters

Thermal Decomposition and Pyrolysis Pathways of Fatty Acid Esters

High temperatures can induce the thermal decomposition and pyrolysis of this compound, breaking it down into smaller, more volatile compounds. The stability of fatty acid esters is inversely related to their degree of unsaturation. Polyunsaturated esters like this compound are more susceptible to thermal degradation than their saturated or monounsaturated counterparts. researchgate.netacs.org

Research on methyl linoleate, a structurally related fatty acid methyl ester (FAME), shows that thermal decomposition reactions can begin at temperatures around 300°C. researchgate.net The pyrolysis of FAMEs is a complex process involving various reactions like deoxygenation (decarboxylation and decarbonylation), cracking, isomerization, and aromatization to form a mixture of hydrocarbons. mdpi.comresearchgate.net

Direct molecular dynamics simulations of methyl linoleate pyrolysis indicate that the process yields both carbon dioxide (CO2) and carbon monoxide (CO), along with a range of hydrocarbon chains. mdpi.com Experimental studies on the pyrolysis of stearic acid, the saturated fatty acid component, show that under mild conditions, decarboxylation is the primary initial reaction, producing n-heptadecane and CO2. researchgate.net As temperature and time increase, further cracking of the hydrocarbon chains occurs, leading to a series of n-alkanes and 1-alkenes with progressively lower carbon numbers. researchgate.net Eventually, these can decompose into aromatic compounds. researchgate.net The pyrolysis of materials containing linoleates, such as spent coffee grounds, also yields fatty acids and their esters among the primary products. mdpi.comscielo.br

Table 3: Thermal Decomposition of Methyl Esters from Soybean Oil under Supercritical Methanol (B129727) Conditions

Temperature / Pressure Observation for Methyl Linoleate Observation for Methyl Palmitate (Saturated)
300°C / 26 MPa Decomposition reactions begin to appear. Hardly decomposed.
325°C / 35 MPa Decomposition is more intense. Hardly decomposed.
350°C / 43 MPa Decomposition is more intense. Begins to disappear.

Data sourced from reference researchgate.net.

Hydrolytic Stability under Varying Environmental Conditions

This compound, as an ester, is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond, yielding stearyl alcohol and linoleic acid. The rate of this reaction is highly dependent on environmental factors such as pH, temperature, and the presence of catalysts.

The ester linkage is known to have poor hydrolytic stability, particularly at elevated temperatures and under either acidic or alkaline conditions. acs.orgnih.gov In neutral aqueous systems at ambient temperatures, the rate of hydrolysis is generally slow, and lipid formulations can exhibit remarkable stability for months. acs.org However, the stability can be compromised under extreme pH or temperature conditions. acs.org The production of fatty acid esters is an equilibrium reaction, meaning the reverse reaction, hydrolysis, is always possible. europa.eu

In biopharmaceutical formulations, the hydrolysis of ester-containing excipients like polysorbates is a primary degradation pathway that can compromise the product's stability. protagene.com While specific data on the hydrolytic stability of this compound is limited, the general principles of ester chemistry suggest that to ensure its stability and prevent degradation into its constituent alcohol and fatty acid, it should be stored in environments with controlled temperature and neutral pH.

Biological Significance and Metabolic Processing

Role in Biological Membranes and Lipid Barrier Function

Stearyl linoleate (B1235992), as a type of wax ester, contributes to the complex lipid architecture of various biological barriers, most notably the skin's stratum corneum and the tear film's lipid layer.

The outermost layer of the skin, the stratum corneum (SC), serves as a crucial permeability barrier, a function largely attributed to its unique intercellular lipid matrix. researchgate.net This matrix is primarily composed of ceramides, cholesterol, and free fatty acids. researchgate.net A specific and essential subclass of ceramides, known as ω-O-acylceramides (acylCer), plays a pivotal role in the formation and maintenance of this barrier. mdpi.comresearchgate.netnih.gov Acylceramides are characterized by an ultra-long-chain fatty acid that is amide-linked to a sphingoid base, with an additional fatty acid, typically linoleic acid, esterified to the terminal hydroxyl group of the ultra-long-chain fatty acid. mdpi.comnih.gov

The incorporation of linoleic acid into these acylceramide structures is fundamental for the proper assembly of the lipid lamellae within the stratum corneum. mdpi.comnih.gov Specifically, linoleate-containing acylceramides are essential for the formation of the long periodicity phase (LPP), a characteristic ~13 nm lamellar structure that is critical for the skin's barrier function. karger.comuniversiteitleiden.nlmdpi.com The presence of the linoleate moiety, with its two cis-double bonds, introduces a fluid-like region within the otherwise highly ordered and solid lipid matrix at physiological skin temperatures. nih.govcambridge.org This unique molecular arrangement, having both solid and fluid segments within the same molecule, is thought to be crucial for the flexibility and integrity of the skin barrier. cambridge.org

Furthermore, these linoleate-containing acylceramides are vital for the formation of the corneocyte lipid envelope (CLE), a structure formed by the attachment of lipids to corneocyte proteins. nih.gov A deficiency in linoleic acid leads to the incorporation of other, non-essential fatty acids like oleic acid into acylceramides, resulting in impaired barrier function and skin conditions resembling ichthyosis. mdpi.comnih.gov

Table 1: Role of Linoleate in Epidermal Barrier Function

Feature Description Reference
Acylceramide Structure Linoleic acid is esterified to the ω-hydroxyl group of an ultra-long-chain fatty acid in ω-O-acylceramides. mdpi.comnih.gov
Lamellar Phase Formation Essential for the formation of the ~13 nm long periodicity phase (LPP) in the stratum corneum. karger.comuniversiteitleiden.nlmdpi.com
Molecular Dynamics The linoleate moiety provides a fluid segment within the solid lipid matrix, contributing to barrier flexibility. nih.govcambridge.org
Corneocyte Lipid Envelope Crucial for the covalent attachment of lipids to corneocyte proteins to form the CLE. nih.gov

| Deficiency Consequences | Lack of linoleic acid leads to abnormal acylceramides and a compromised skin barrier. | mdpi.comnih.gov |

The tear film, which covers the ocular surface, has a superficial lipid layer primarily composed of meibomian gland secretions (meibum). researchgate.netarvojournals.org This lipid layer is critical for retarding the evaporation of the aqueous tear layer, maintaining a smooth optical surface, and protecting the eye. arvojournals.org Meibum is a complex mixture of various lipids, with wax esters and cholesteryl esters being major components. arvojournals.orgarvojournals.org

While the precise composition of all meibomian lipids is still under investigation, it is known to contain a variety of wax esters. arvojournals.org These esters contribute to the physical properties of the tear film lipid layer, allowing it to spread during a blink and resist collapse. arvojournals.org The degree of saturation of the fatty acid and alcohol components of these wax esters influences the fluidity and stability of the film. arvojournals.org For instance, more unsaturated components tend to create a more rigid film. arvojournals.org

Integration into Epidermal Acylceramide Structures and Barrier Homeostasis

In Vivo Metabolism and Lipid Remodeling

The metabolic fate of stearyl linoleate, like other dietary lipids, involves a series of processes from digestion and absorption to transport and subsequent utilization or storage within the body.

Dietary lipids, including wax esters, undergo digestion in the gastrointestinal tract. While specific enzymes for wax ester digestion are less characterized than those for triglycerides, it is generally understood that they are hydrolyzed into their constituent fatty acids and fatty alcohols. These products, along with other digested lipids, are taken up by enterocytes, the absorptive cells of the small intestine. imrpress.comlumenlearning.com The uptake of fatty acids can occur through both passive diffusion and carrier-mediated transport, depending on their concentration in the intestinal lumen. imrpress.com

Inside the enterocyte, long-chain fatty acids (like linoleic acid) and fatty alcohols (like stearyl alcohol) are re-esterified back into wax esters in the endoplasmic reticulum. lumenlearning.comresearchgate.net These newly synthesized lipids, along with re-esterified triglycerides, cholesterol esters, and phospholipids (B1166683), are then packaged into large lipoprotein particles called chylomicrons. lumenlearning.comabdominalkey.comresearchgate.net Due to their large size, chylomicrons cannot directly enter the bloodstream. Instead, they are secreted from the enterocytes into the intestinal lymphatic system via a process called exocytosis. researchgate.netresearchgate.net The lymphatic vessels, known as lacteals, transport the chylomicrons to the thoracic duct, where they eventually enter the systemic circulation. lumenlearning.com This lymphatic transport pathway allows dietary lipids to bypass the liver initially. researchgate.net

Once in the bloodstream, the fatty acids within chylomicrons (and subsequently in other lipoproteins) are made available to various tissues. The breakdown of lipids is known as catabolism, while their synthesis is termed anabolism. nih.govlibretexts.org

Catabolism: The primary catabolic pathway for fatty acids is β-oxidation, which occurs mainly in the mitochondria. imrpress.comlumenlearning.com During β-oxidation, fatty acid chains are sequentially broken down into two-carbon units of acetyl-CoA. lumenlearning.com This process also generates the reducing equivalents FADH₂ and NADH. lumenlearning.com The acetyl-CoA can then enter the citric acid cycle to be further oxidized, ultimately leading to the production of ATP, the main energy currency of the cell. nih.govlumenlearning.com

Anabolism: Fatty acids also serve as building blocks for the synthesis of more complex lipids, a process that primarily takes place in the cytosol and endoplasmic reticulum. nih.govlibretexts.org They can be used to synthesize triglycerides for energy storage, phospholipids for membrane construction, and other essential lipid molecules. creative-proteomics.comwikipedia.org The anabolic and catabolic pathways are tightly regulated and spatially separated within the cell to prevent futile cycles. libretexts.orgwikipedia.org For instance, fatty acid synthesis occurs in the cytosol, while β-oxidation takes place in the mitochondria. wikipedia.org

Lipid droplets are cellular organelles specialized in storing neutral lipids, primarily triacylglycerols (TAGs) and sterol esters. frontiersin.orgwikipedia.org They are not static storage depots but are highly dynamic, constantly undergoing cycles of formation (lipogenesis) and breakdown (lipolysis) to meet the cell's metabolic needs. frontiersin.orgsochob.cl

When there is an excess of fatty acids, they are esterified into TAGs and stored in lipid droplets. wikipedia.orgsochob.cl This process protects the cell from the potentially toxic effects of high levels of free fatty acids, a phenomenon known as lipotoxicity. wikipedia.org The formation of lipid droplets is a complex process that originates from the endoplasmic reticulum. wikipedia.orgnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Stearyl alcohol
Linoleic acid
ω-O-acylceramides (acylCer)
Ceramides
Cholesterol
Free fatty acids
Oleic acid
Triglycerides (Triacylglycerols)
Cholesterol esters
Phospholipids
Acetyl-CoA
FADH₂
NADH

Pathways of Catabolism and Anabolism of Esterified Fatty Acids

Modulation of Biological Signaling Pathways

This compound, as a lipid ester, is not typically a direct signaling molecule itself. Its biological significance in signaling pathways arises from its metabolic breakdown into stearyl alcohol and linoleic acid. The subsequent metabolism of these components, particularly linoleic acid, gives rise to a variety of bioactive molecules that can modulate cellular signaling cascades, notably those involved in inflammation and specialized lipid synthesis.

Indirect Involvement in Inflammatory Processes via Linoleate Metabolites

Upon enzymatic hydrolysis, this compound releases linoleic acid, an essential omega-6 polyunsaturated fatty acid. The liberated linoleic acid can enter complex metabolic pathways that produce potent signaling molecules, known as eicosanoids and other oxylipins, which are pivotal in the regulation of inflammation. ebi.ac.ukbasicmedicalkey.com

Linoleic acid serves as a precursor for the synthesis of arachidonic acid (AA). basicmedicalkey.comresearchgate.netresearchgate.net This conversion is a critical step, as AA is the primary substrate for several enzyme systems, including cyclooxygenases (COX) and lipoxygenases (LOX), which produce pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. researchgate.netfrontiersin.org For instance, prostaglandin (B15479496) E2 (PGE2), derived from AA, can suppress the Th1 immune response and promote a Th2 response, characterized by the production of different sets of cytokines. ebi.ac.uk

The role of dietary linoleic acid in inflammation is complex and subject to ongoing research. Some studies suggest that a high intake of linoleic acid could promote a pro-inflammatory state due to the increased production of these AA-derived mediators. ebi.ac.ukresearchgate.net Conversely, other human studies have not found a direct association between high linoleic acid consumption and increased in vivo inflammation, with some indicating that individuals with the highest intake of linoleic acid exhibited the lowest levels of inflammatory markers. nih.gov

Detailed Research Findings on Linoleate Metabolites and Inflammation

Metabolite/PrecursorEnzymatic PathwayResulting MediatorsEffect on InflammationReference
Linoleic AcidElongation and desaturation (via FADS1 gene products)Arachidonic Acid (AA)Serves as a primary substrate for the synthesis of pro-inflammatory eicosanoids. researchgate.netsciencedaily.com
Arachidonic Acid (AA)Cyclooxygenase (COX) pathwayProstaglandins (e.g., PGE2)Can have both pro- and anti-inflammatory effects; modulates immune cell responses. ebi.ac.ukfrontiersin.org
Arachidonic Acid (AA)Lipoxygenase (LOX) pathwayLeukotrienes (e.g., LTB4)Potent pro-inflammatory mediators, involved in attracting immune cells. researchgate.netfrontiersin.org
Linoleic AcidLipoxygenase (LOX) pathwayHydroxyoctadecadienoic acids (HODEs)Modulate inflammatory processes and can influence cell signaling. researchgate.net
Linoleic Acid Epoxides (Leukotoxins)Soluble Epoxide Hydrolase (sEH)Leukotoxin diols (DiHOMEs)Associated with increased vascular permeability and acute respiratory distress-like symptoms. frontiersin.org

Precursor Role in Specialized Lipid Biosynthesis (e.g., Insect Pheromone Pathways)

The constituent parts of this compound—stearic acid and linoleic acid—serve as fundamental building blocks in the de novo biosynthesis of specialized lipids in certain organisms, most notably insect sex pheromones. Research has demonstrated that these fatty acids are direct precursors in the complex biochemical pathways that produce these potent signaling molecules. plos.orgnih.gov

A clear example is the biosynthesis of the major sex pheromone component of the female moth Chilecomadia valdiviana, identified as (7Z,10Z)-7,10-hexadecadienal. plos.orgnih.govsemanticscholar.org Studies involving the application of isotope-labeled fatty acids to the pheromone gland have provided direct evidence for this biosynthetic route. When deuterium-labeled linoleic acid (D11-linoleic acid) was applied, the deuterium (B1214612) label was incorporated into the final pheromone compound. plos.orgnih.govresearchgate.net This demonstrates that the pheromone is synthesized from linoleic acid through a process of chain-shortening and subsequent modification of the functional group. nih.gov

Furthermore, the application of deuterium-labeled stearic acid (D3-stearic acid) also resulted in the production of labeled pheromone. plos.orgnih.govsemanticscholar.org This finding indicates that the moth can synthesize the pheromone de novo from saturated fatty acid precursors, a characteristic of what is known as Type I lepidopteran pheromone biosynthesis. plos.orgsemanticscholar.org In this pathway, saturated fatty acids like stearic acid undergo a series of desaturation and chain-shortening steps to create the specific unsaturated aldehyde required for the pheromone. semanticscholar.org

Therefore, this compound can be considered a potential reservoir for both of the essential precursors required for the biosynthesis of this specific insect pheromone. The stearyl group can be converted to stearic acid, and the linoleyl group provides linoleic acid, feeding into a specialized metabolic pathway that results in a vital chemical signal for reproduction.

Detailed Research Findings on Pheromone Biosynthesis Precursors

Precursor AppliedOrganism StudiedPheromone Component SynthesizedKey FindingReference
D11-Linoleic AcidChilecomadia valdiviana (moth)(7Z,10Z)-7,10-hexadecadienalDemonstrated that linoleic acid is a direct precursor, incorporated via chain-shortening and functional group transformation. plos.orgnih.govresearchgate.net
D3-Stearic AcidChilecomadia valdiviana (moth)(7Z,10Z)-7,10-hexadecadienalShowed that the pheromone can be synthesized de novo from stearic acid, indicating a Type I biosynthetic pathway. plos.orgnih.govsemanticscholar.org

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Behavior

Molecular dynamics (MD) simulations track the motions of atoms and molecules over time, offering a detailed view of their dynamic behavior. nih.gov These simulations are crucial for understanding how stearyl linoleate (B1235992) behaves in various environments, from simple solutions to complex biological membranes. nih.govresearchgate.net

The assembly of lipid molecules like stearyl linoleate into larger structures is fundamental to their function in cosmetic and pharmaceutical formulations. Both atomistic and coarse-grained simulation techniques are employed to study these assemblies. unimi.itresearchgate.net

Atomistic Simulations: These simulations model every atom in the system, providing a high-resolution view of molecular interactions. Studies on related fatty acids and their esters have revealed key behaviors. For instance, simulations of linoleic acid in water have shown the spontaneous formation of micelles, with the molecules arranging to shield their hydrophobic tails from the aqueous environment. researchgate.net The cis double bonds in the linoleate tail induce a bent conformation, influencing the packing and shape of these aggregates. researchgate.net Similarly, simulations of stearic acid in bilayers demonstrate a tendency to form highly ordered, crystalline-like structures at physiological temperatures. nih.gov For this compound, an atomistic simulation would likely show the saturated stearyl chain adopting an extended, ordered conformation while the unsaturated linoleate chain remains more disordered and bent due to its double bonds. acs.org

Coarse-Grained (CG) Simulations: To study larger systems over longer timescales, such as the formation of vesicles or extensive lipid sheets, coarse-grained models are used. nih.govmdpi.com In a CG model, groups of atoms are represented as single "beads," reducing the computational cost. mdpi.com This approach allows for the observation of large-scale phenomena like the self-assembly of lipids into bilayers and the formation of different phases or domains within these structures. nih.govcapes.gov.br A multiscale approach often begins with atomistic simulations to understand local interactions, and this data is then used to parameterize a CG model for investigating mesoscale behavior. mdpi.comnih.gov For this compound, a CG model would enable the study of its role in the structure and phase behavior of complex lipid mixtures, such as those found in the stratum corneum. nih.gov

Table 1: Comparison of Simulation Techniques for Studying Lipid Assemblies
Simulation TypeLevel of DetailTypical System Size & TimescaleStrengthsLimitationsApplication to this compound
AtomisticAll atoms are represented explicitly.Smaller systems (~100s of lipids), nanoseconds.High resolution of molecular interactions, detailed conformational analysis, accurate hydrogen bonding. nih.govComputationally expensive, limited system size and timescale. mdpi.comAnalyzing specific conformations of the stearyl and linoleate chains, studying interactions at the lipid-water interface.
Coarse-GrainedGroups of atoms are represented as single particles.Larger systems (~1000s of lipids), microseconds and beyond.Can simulate large-scale phenomena (e.g., vesicle formation, phase separation), computationally efficient. mdpi.comnih.govLoss of chemical detail, interactions are averaged. mdpi.comModeling the formation of emulsions, studying phase separation in complex lipid mixtures, simulating interactions with nanoparticles.

The interaction between lipids and proteins is vital for the structure and function of cell membranes. mdpi.commdpi.com Computational simulations can elucidate the role of specific lipids, like this compound, in modulating membrane protein function and the process of protein integration into a lipid bilayer. nih.govmdpi.com

Changes in the lipid composition of a membrane can significantly alter protein-lipid interactions. mdpi.com this compound, as a non-ionic, amphiphilic molecule, would interact with membrane proteins primarily through hydrophobic and van der Waals forces. MD simulations can be used to model the integration of this compound into a model membrane, such as a phospholipid bilayer. These simulations would reveal its preferred orientation, with the hydrophobic stearyl and linoleate tails embedded within the membrane's hydrophobic core and the ester group positioned near the interfacial region.

Furthermore, simulations can show how the presence of this compound affects the local membrane environment around a protein. The kinked structure of the linoleate chain can increase membrane fluidity and create packing defects, which may facilitate conformational changes in membrane proteins or the insertion of other molecules. mdpi.com The study of double-reconstituted systems, containing both integral and peripheral proteins, shows that lipid perturbations can propagate from the protein interface, potentially forming microdomains. nih.gov While specific studies on this compound are not prevalent, the methodologies are well-established for a wide range of lipids and proteins. nih.govunivr.it

Atomistic and Coarse-Grained Simulations of Lipid Assemblies

Quantum Chemical Calculations for Reactivity and Energetic Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a framework for understanding the electronic structure of molecules. scispace.commdpi.com This knowledge is key to predicting chemical reactivity, stability, and energetic properties like bond dissociation energies. mdpi.com

DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. scispace.com It has been successfully applied to calculate the bond dissociation energies (BDEs) for fatty acid methyl esters (FAMEs), which are structurally analogous to this compound. mdpi.comresearchgate.net

Studies on methyl linoleate are particularly relevant. mdpi.commissouristate.edumissouristate.edu Researchers have used DFT to calculate the BDE for every bond within the molecule. The results confirm that the C-H bonds adjacent to the double bonds (allylic positions) are the weakest, requiring less energy to break. mdpi.com This is a critical factor in the oxidative stability of the molecule, as the abstraction of a hydrogen atom from these positions is the initial step in autoxidation. The C-C bonds in the saturated portion of the molecule have significantly higher BDEs. These computational findings align with experimental observations of fatty acid degradation. mdpi.com

For this compound, the BDE profile of the linoleate portion would be nearly identical to that of methyl linoleate. The stearyl chain, being fully saturated, would exhibit higher BDEs for its C-H and C-C bonds, similar to those in stearic acid. researchgate.net The ester linkage itself represents a point of potential chemical reactivity.

Table 2: Calculated Bond Dissociation Enthalpies (BDEs) for Key Bonds in Methyl Linoleate (as a proxy for the linoleate moiety of this compound)
Bond TypePosition (Carbon Numbering from Carbonyl)DescriptionCalculated BDE (kcal/mol) mdpi.commissouristate.eduImplication for Reactivity
C-HC11Bis-allylic (between two double bonds)~75-80Most reactive site for hydrogen abstraction; primary site for oxidation.
C-HC8, C14Allylic (adjacent to one double bond)~85-90Secondary sites for hydrogen abstraction.
C=CC9=C10, C12=C13Double bonds~160Very strong; unlikely to break under normal conditions.
C-CC10-C11, C11-C12Single bonds adjacent to double bonds~95-100Stronger than allylic C-H bonds.
C-CSaturated chain positionsAlkyl chain~100-105Relatively unreactive.

Note: The BDE values are approximate and based on DFT calculations for methyl linoleate. The exact values can vary slightly depending on the computational method used. mdpi.commissouristate.edunih.gov

Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukslideshare.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. wuxibiology.com A smaller gap generally implies higher reactivity. wuxibiology.com

A comparative DFT study of stearic acid (saturated) and linolenic acid (polyunsaturated) provides insight into the relative reactivity of the two fatty acid chains in this compound. researchgate.net The study found that linolenic acid has a higher HOMO energy, a lower LUMO energy, and a smaller HOMO-LUMO gap compared to stearic acid. researchgate.net This indicates that the unsaturated chain is more reactive, more willing to donate electrons (from its HOMO), and more susceptible to nucleophilic attack.

For this compound, the FMO analysis suggests that the linoleate portion of the molecule is the primary center of chemical reactivity. The double bonds create regions of higher electron density (contributing to a higher HOMO) and are the sites most likely to undergo electrophilic addition or oxidation. The saturated stearyl chain, with its larger HOMO-LUMO gap, is comparatively inert. researchgate.net

Table 3: Theoretical Reactivity Parameters for Stearic Acid vs. Linolenic Acid (as proxies for the chains in this compound)
ParameterStearic Acid (Saturated)Linolenic Acid (Polyunsaturated)Interpretation for this compound
HOMO EnergyLowerHigherThe linoleate chain is a better electron donor. researchgate.net
LUMO EnergyHigherLowerThe linoleate chain is a better electron acceptor. researchgate.net
HOMO-LUMO Gap (ΔE)LargerSmallerThe linoleate chain is more chemically reactive. researchgate.netwuxibiology.com
Global HardnessHigherLowerThe stearyl chain is more resistant to change in electron configuration. researchgate.net
Global SoftnessLowerHigherThe linoleate chain is more polarizable and reactive. researchgate.net

Source: Based on findings from a comparative DFT study. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Bond Dissociation Energies

Multiscale Modeling Approaches for Complex Lipid Systems

Many biological and chemical processes involving lipids span multiple length and time scales. For example, the initial step of oxidation might occur at the quantum level (femtoseconds), while the formation of an emulsion droplet occurs over microseconds to milliseconds. Multiscale modeling bridges these different scales by combining various computational techniques. nih.gov

A typical multiscale approach for a system containing this compound might involve:

Quantum Mechanics (QM): Using DFT to calculate the electronic properties and reaction energetics for a single this compound molecule, such as bond dissociation energies or reaction barriers for oxidation. mdpi.comnih.gov

Atomistic Molecular Dynamics (MD): Using the force fields derived from QM calculations or experiments to simulate a small patch of a this compound-containing membrane or micelle. This provides detailed information on local packing, conformation, and interfacial properties.

Coarse-Grained Molecular Dynamics (CG-MD): Using the structural and thermodynamic data from atomistic simulations to build a simplified CG model. This model can then be used to simulate much larger systems for longer times, revealing information about phase behavior, domain formation, and the interaction of lipid assemblies with larger entities like proteins or nanoparticles. nih.govcapes.gov.br

Advanced Materials and Formulation Science Research

Mechanisms in Lipid-Based Drug Delivery Systems (LBDDS)

Lipid-based drug delivery systems (LBDDS) are a prominent strategy for improving the oral administration of drugs with poor water solubility. mdpi.com These formulations use lipid excipients to dissolve or suspend the drug, which can enhance its absorption in the gastrointestinal tract. mdpi.com The effectiveness of LBDDS is often linked to their ability to maintain the drug in a solubilized state in the gut and to interact with the body's natural lipid absorption processes. frontiersin.org

The primary mechanism by which LBDDS enhance oral bioavailability is by overcoming the dissolution rate-limiting step for poorly water-soluble drugs. mdpi.com By pre-dissolving the drug in a lipid carrier like stearyl linoleate (B1235992), the formulation bypasses the need for the drug to dissolve in the aqueous environment of the gastrointestinal tract. mdpi.com Stearyl linoleate, a highly lipophilic wax ester with a calculated XLogP3 of 15.7, serves as a suitable solvent for other lipophilic active pharmaceutical ingredients (APIs). nih.gov This high lipophilicity is crucial for achieving significant drug loading within the lipid matrix.

The solubilization capacity of the lipid vehicle is a key determinant of the formulation's success. Research on various lipid-based surfactants has shown a direct correlation between the lipid's structure and its ability to solubilize drugs. For instance, studies on novel surfactants derived from stearic acid and linoleic acid demonstrated significant drug solubilization capabilities. researchgate.net While stearoyl-based surfactants showed a very high solubilization capacity, linoleoyl-based surfactants also substantially increased drug solubility compared to the drug alone. researchgate.net This suggests that the fatty acid composition, such as the linoleate portion of this compound, contributes directly to the solubilizing power of LBDDS. The formulation of drugs in oils containing linoleic acid esters, among others, has been shown to promote an increase in bioavailability. nih.gov

Upon oral administration, these lipid systems can trigger the secretion of bile salts and phospholipids (B1166683), which aid in the emulsification of the lipid carrier and the formation of mixed micelles. gavinpublishers.com This process helps to keep the drug in a solubilized state, facilitating its absorption across the intestinal wall. nih.gov The use of solid lipid nanoparticles (SLNs), which can be formulated with solid lipids like wax esters, has been shown to improve the oral bioavailability of drugs by protecting them from degradation and exploiting lipid absorption pathways. frontiersin.orggavinpublishers.com

Table 1: Factors in Lipid-Based Formulations Influencing Oral Bioavailability

FactorMechanism of ActionRelevance to this compound
Drug Solubilization Pre-dissolving the drug in the lipid excipient bypasses the dissolution step in the GI tract, which is often the rate-limiting step for absorption of poorly soluble drugs. mdpi.comAs a highly lipophilic wax ester, this compound can act as a solvent for lipophilic drugs, enhancing their loading and dispersion. nih.gov
GI Fluid Interaction Lipid formulations stimulate the release of bile salts and phospholipids, which emulsify the lipids and form mixed micelles, keeping the drug solubilized for absorption. gavinpublishers.comnih.govThe long-chain fatty acid (LCFA) components (stearyl and linoleyl chains) promote interaction with bile salts.
Lymphatic Transport Highly lipophilic drugs (Log P >5) and lipids are preferentially transported via the intestinal lymphatic system, bypassing the first-pass metabolism in the liver. drug-dev.commeddocsonline.orgThis compound's high lipophilicity (LogP ~15.7) makes it an ideal candidate for formulations targeting lymphatic uptake. nih.gov
Permeability Enhancement Lipid excipients can interact with the intestinal membrane, transiently increasing its permeability to the solubilized drug. researchgate.netFatty acids and their esters can fluidize the enterocyte membrane, potentially enhancing drug permeation.

The intestinal lymphatic system is a critical pathway for the absorption of dietary lipids and highly lipophilic compounds. drug-dev.comfrontiersin.org For drug molecules, this route offers the significant advantage of bypassing the portal vein and avoiding first-pass metabolism in the liver, which can otherwise substantially reduce the amount of active drug reaching systemic circulation. drug-dev.commeddocsonline.org Lipid-based formulations are uniquely suited to exploit this pathway. researchgate.net

The transport of drugs via the lymphatic system is closely linked to the digestion and absorption of long-chain fatty acids (LCFAs). meddocsonline.org Lipophilic drugs with a high partition coefficient (log P > 5) and high triglyceride solubility are preferentially transported through this route. drug-dev.com this compound, being a large, highly lipophilic molecule composed of two LCFAs (stearic acid, C18:0, and linoleic acid, C18:2), is an ideal candidate for formulations targeting lymphatic absorption. nih.gov

During digestion, lipid formulations are processed by enzymes into components that are taken up by enterocytes, the absorptive cells of the small intestine. frontiersin.org Inside these cells, LCFAs are re-esterified into triglycerides and packaged into large lipoprotein particles called chylomicrons. nih.govfrontiersin.org These chylomicrons, containing the co-administered lipophilic drug, are then exocytosed from the enterocytes into the intestinal lymph. meddocsonline.org Studies have shown that LCFAs, particularly unsaturated ones like linoleic acid, are potent stimulators of chylomicron formation and lymphatic transport. researchgate.netnih.gov Research on rats demonstrated that while a portion of absorbed linoleic acid can enter the portal vein, a significant amount is directed toward the lymphatic pathway, especially at higher infusion rates which lead to the formation of chylomicron-sized particles. nih.gov Therefore, a carrier like this compound, which releases both stearic and linoleic acids upon hydrolysis, is well-positioned to facilitate the lymphatic uptake of a solubilized drug.

Enhancement of Oral Bioavailability and Solubilization Capacity

Functional Roles in Specialized Formulations

Emulsions are thermodynamically unstable systems where one immiscible liquid is dispersed as droplets within another, requiring the presence of an emulsifier to achieve kinetic stability. mdpi.comwiley-vch.de Emulsifiers are surface-active molecules that adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier that prevents droplet aggregation and coalescence. dss.go.th

The rheology—the flow and deformation characteristics—of a formulation is critical for its stability, manufacturability, and end-use application. In semi-solid and solid lipid-based formulations, the crystalline structure of the lipid matrix dictates many of its physical properties. This compound, as a wax ester, can play a significant role in modifying both the rheology and crystallization behavior of lipid matrices. gerli.com

In many formulations, polymers known as rheology modifiers are used to control viscosity. dow.com These are often hydrophobically-modified polymers that create a network within the formulation. For instance, some rheology modifiers are copolymers that include steareth (ethoxylated stearyl alcohol) components, indicating the utility of the stearyl group in forming associative thickeners. ulprospector.comunivarsolutions.comgoogle.com While this compound is not a polymer, its inclusion in a lipid base can modify viscosity. As a solid lipid at room temperature, it can increase the viscosity and structure of liquid oils, a principle used to thicken emulsions and ointments. gerli.com

Furthermore, in solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC), controlling the crystallization of the lipid matrix is essential to prevent drug expulsion during storage and to ensure a stable formulation. gavinpublishers.comnih.gov NLCs were developed specifically to overcome the limitations of SLNs by creating a less-ordered lipid matrix. This is achieved by blending a solid lipid with a liquid lipid (oil). researchgate.net The incorporation of a lipid like this compound, which has a relatively low melting point compared to highly saturated triglycerides, can disrupt the crystalline lattice of the primary solid lipid (e.g., tristearin (B179404) or glyceryl behenate). This creates imperfections in the crystal structure, providing more space to accommodate drug molecules and reducing the likelihood of drug expulsion. researchgate.net The presence of the kinked, unsaturated linoleate chain in this compound is particularly effective at disturbing the ordered packing of saturated lipid chains, thereby inhibiting or modifying crystallization and enhancing the stability of the lipid matrix. researchgate.net

Interfacial Activity and Emulsification Properties in Emulsion Systems

Research on Biomimetic and Bio-inspired Material Design utilizing Wax Esters

Biomimetics, or biomimicry, is a field of science that imitates nature's models, systems, and elements to solve complex human problems. ela-spa.com Nature has developed highly functional materials through evolution, and plant and animal waxes are a prime example, providing inspiration for the design of advanced materials. nih.gov

Plant epicuticular waxes, for instance, form a protective layer on leaves and fruits that is crucial for preventing water loss, blocking UV radiation, and protecting against pathogens. nih.govacs.org These waxes are complex mixtures, often rich in long-chain wax esters, fatty acids, and alcohols. nih.govmdpi.com Similarly, the sebum secreted by human skin contains about 25% wax esters, which serve to lubricate and waterproof the skin and hair. gerli.comela-spa.com The specific composition and crystalline structure of these natural waxes give rise to their unique functionalities, such as the self-cleaning properties of the lotus (B1177795) leaf, which are a result of its micro- and nano-structured waxy surface. nih.gov

Research in bio-inspired design seeks to replicate these properties using synthetic components. Wax esters like this compound are valuable in this context. By synthesizing wax esters with specific chain lengths and degrees of unsaturation, researchers can create materials that mimic the properties of natural waxes. For example, this compound combines a long, saturated fatty alcohol (stearyl alcohol) with an unsaturated fatty acid (linoleic acid), creating a molecule with properties that can be tailored for specific applications. nih.gov

In cosmetics and dermatology, this approach is used to create "biomimetic" skincare products that replicate the lipid composition of the skin's natural barrier. ela-spa.com Using wax esters in these formulations helps to restore the protective function of the skin. In material science, bio-inspired wax coatings are being developed for various applications. For example, researchers have used carnauba wax, which is primarily composed of wax esters, to create hydrophobic, controlled-release coatings for fertilizers, mimicking the water-repellent nature of plant cuticles. mdpi.com Synthetic wax esters like this compound could be used in a similar fashion to create tunable, functional coatings for industrial, pharmaceutical, or agricultural applications, leveraging the design principles perfected in nature. gerli.com

Table 2: Composition of Select Natural Waxes as a Basis for Bio-inspired Design

Natural Wax SourcePrimary ComponentsKey Function/PropertyBio-inspired Application Potential
Human Sebum Triglycerides, Wax Esters (approx. 25%), Squalene, Free Fatty Acids. ela-spa.comLubrication, waterproofing, and formation of a protective barrier on the skin. ela-spa.comDesign of skin-compatible emollients and barrier-repair formulations in cosmetics and dermatology.
Carnauba Wax Wax Esters (approx. 80%), Fatty Acids, Fatty Alcohols, Hydrocarbons. mdpi.comStrong hydrophobicity, adhesion, and friction resistance. mdpi.comDevelopment of protective, hydrophobic, and biodegradable coatings for food, pharmaceuticals, and industrial goods.
Plant Epicuticular Wax Mixtures of long-chain aliphatic hydrocarbons, alcohols, aldehydes, ketones, and wax esters. nih.govWater repellency (superhydrophobicity), UV protection, self-cleaning. nih.govacs.orgCreation of self-cleaning, anti-fouling, and water-resistant surfaces for textiles, electronics, and architecture.
Jojoba Oil Primarily composed of long-chain wax esters (C38-C44). gerli.comHigh stability against oxidation, structural similarity to human sebum. gerli.comUse as a stable, non-greasy emollient in high-end cosmetics and as a carrier for active ingredients.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biotransformation Enzymes and Pathways Specific to Stearyl Linoleate (B1235992)

The biosynthesis and degradation of wax esters like stearyl linoleate are critical metabolic processes in various organisms, yet the specific enzymes and regulatory pathways involved remain an area ripe for investigation. Future research will likely focus on identifying and characterizing the full enzymatic machinery responsible for the lifecycle of this compound.

The synthesis of wax esters involves the esterification of a fatty alcohol with a fatty acyl-coenzyme A (CoA). asm.org This reaction is primarily catalyzed by a class of enzymes known as wax ester synthase/acyl-CoA:diacylglycerol acyltransferases (WS/DGAT). asm.orgoup.com While the general function of these enzymes is known, their substrate specificity, particularly for C18 substrates like stearyl alcohol and linoleoyl-CoA, requires more detailed study. asm.org Different WS/DGAT enzymes from various bacterial sources exhibit distinct substrate preferences, suggesting that novel variants with high specificity for this compound production could be discovered through genomic screening of diverse microorganisms. asm.org

The precursors for this compound synthesis are themselves products of specific enzymatic pathways. Fatty acyl-CoA reductases (FARs) are responsible for the two-step reduction of fatty acyl-CoAs to fatty alcohols. oup.com Recently, an alternative FAR, evolutionarily related to HMG-CoA reductase, has been identified in archaea, highlighting that our understanding of fatty alcohol synthesis is still evolving. oup.com Research into the specificity of these reductases for stearoyl-CoA is needed. Similarly, the metabolism of linoleic acid to linoleoyl-CoA is a key step. reactome.org In some organisms, the biohydrogenation of linoleic acid to stearic acid is a known pathway, involving multiple enzymatic steps. nih.govresearchgate.net Understanding how the pool of linoleoyl-CoA is regulated for either biohydrogenation or esterification is a crucial research question.

On the catabolic side, wax-ester hydrolases (WEH) catalyze the hydrolysis of wax esters back into their constituent alcohol and fatty acid. wikipedia.org The development and properties of a wax ester hydrolase have been studied in jojoba seedlings, but the specificity of such enzymes for unsaturated wax esters like this compound is not well-defined. wikipedia.org Future work should aim to isolate and characterize WEHs from various sources to understand their kinetic parameters with this compound as a substrate.

Table 1: Key Enzyme Classes in this compound Metabolism

Enzyme Class Role in Metabolism Precursor/Substrate Product Research Focus
Wax Ester Synthase (WS/DGAT) Biosynthesis (Esterification) Stearyl Alcohol + Linoleoyl-CoA This compound Identifying novel enzymes with high specificity for C18 substrates. asm.orgoup.com
Fatty Acyl-CoA Reductase (FAR) Precursor Synthesis Stearoyl-CoA Stearyl Alcohol Characterizing FAR specificity for stearoyl-CoA. oup.com
Fatty Acyl-CoA Ligase Precursor Activation Linoleic Acid Linoleoyl-CoA Investigating the regulation of linoleoyl-CoA pools. oup.com

| Wax-Ester Hydrolase (WEH) | Degradation (Hydrolysis) | this compound | Stearyl Alcohol + Linoleic Acid | Characterizing WEH substrate specificity and kinetics for this compound. wikipedia.org |

Advanced Spectroscopic and Imaging Modalities for In Situ Analysis of this compound in Complex Matrices

Analyzing this compound within complex biological or material matrices presents a significant challenge that requires the development and application of advanced analytical techniques. mdpi.com Future research will depend on moving beyond bulk analysis to in situ and real-time measurements.

Mass Spectrometry (MS) has proven effective for the identification of wax esters. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly using tandem MS (MS-MS), can help identify this compound in complex mixtures like plant oils. spectroscopyonline.com The fragmentation pattern in MS-MS is key; for this compound, fragments corresponding to the linoleate moiety are typically observed, allowing it to be distinguished from other wax esters like stearyl oleate. spectroscopyonline.com Future advancements could involve ambient ionization techniques for direct surface analysis, minimizing sample preparation and allowing for spatial mapping of this compound in tissues or materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. ikm.org.my Both 1H-NMR and 13C-NMR can provide detailed information about the ester linkage and the unsaturated bonds within the linoleate chain. ikm.org.myresearchgate.net 1H-NMR can be used to quantify the relative amounts of different lipid classes, including wax esters, in mixtures like human meibum by analyzing specific proton resonances associated with the ester groups. arvojournals.org The development of high-field NMR and solid-state NMR techniques could enable the analysis of this compound's conformation and dynamics within solid or semi-solid matrices, such as in lipid nanoparticles or crystalline phases.

Vibrational Spectroscopy , particularly Raman spectroscopy, is exceptionally well-suited for the in situ, non-destructive analysis of lipids. spectroscopyonline.comwallonie.be Lipids, being rich in highly polarizable C-C and C-H bonds, produce strong Raman signals. azolifesciences.com Raman microscopy can be used to probe the chemical composition, including the degree of unsaturation, and physical state (e.g., crystallinity, polymorphism) of lipids within single cells or at material interfaces. spectroscopyonline.comnih.gov Future directions include the use of advanced techniques like Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) microscopy. rsc.org These methods offer significantly higher imaging speeds, enabling real-time tracking of this compound distribution during processes like cellular uptake or phase transitions in materials without the need for labels. rsc.org

Table 2: Spectroscopic Techniques for this compound Analysis

Technique Information Provided Advantages for In Situ Analysis Future Directions
Mass Spectrometry (MS/MS) Molecular weight and fragmentation for identification. spectroscopyonline.com High sensitivity and specificity for detection in complex mixtures. spectroscopyonline.com Ambient ionization MS for direct surface mapping.
NMR Spectroscopy (1H, 13C) Detailed chemical structure and quantification. researchgate.netarvojournals.org Non-destructive; provides conformational and dynamic information. High-field and solid-state NMR for analysis in solid phases.
Raman Spectroscopy Vibrational modes for chemical fingerprinting, unsaturation, and crystallinity. wallonie.benih.gov Non-destructive, label-free, high chemical specificity, water-tolerant. wallonie.beazolifesciences.com Stimulated Raman Scattering (SRS) microscopy for real-time imaging. rsc.org

| Infrared (IR) Spectroscopy | Functional group analysis (e.g., ester C=O stretch). ikm.org.my | Complementary to Raman; sensitive to polar bonds. | Polarization-modulated IRRAS for studying orientation at interfaces. acs.org |

Development of Integrated Multiscale Computational Approaches for Predictive Modeling of this compound Behavior

Computational modeling provides a powerful lens to understand the behavior of this compound from the electronic to the macroscopic scale. Future research will benefit from integrating various computational methods to create predictive models of its physical properties and interactions.

Quantum Mechanics (QM) , particularly Density Functional Theory (DFT), can be used to investigate the fundamental electronic structure, reactivity, and vibrational properties of this compound and its constituent fatty acids. researchgate.net Such calculations can predict parameters like the HOMO-LUMO band gap, which relates to chemical reactivity, and help in the interpretation of spectroscopic data (e.g., Raman and IR spectra). researchgate.net

All-Atom Molecular Dynamics (MD) simulations are crucial for understanding the conformational dynamics and self-assembly of this compound. semanticscholar.orgccsenet.org MD studies have been used to investigate the shape and stability of wax ester nano-emulsions and the configuration of wax esters at air-water interfaces. acs.orgccsenet.orgconicet.gov.ar Simulations have revealed that wax esters can adopt different configurations, such as a "V-shape," at interfaces, which has significant implications for their packing and barrier properties. acs.orgconicet.gov.ar Future MD simulations, leveraging enhanced sampling techniques and more accurate force fields, could predict the phase behavior of this compound, its interaction with cell membranes, and its role in the structure of complex lipid layers, such as the tear film. acs.org

Coarse-Grained (CG) Modeling allows for the simulation of larger systems over longer timescales than is feasible with all-atom models. By grouping atoms into larger beads, CG models can be used to study macroscopic phenomena like the formation of large aggregates, phase separation in lipid mixtures, and the mechanical properties of materials incorporating this compound. An integrated multiscale approach would use QM data to parameterize all-atom force fields, which in turn would inform the development of accurate CG models. This seamless connection between scales would enable the predictive design of this compound-based systems.

Interdisciplinary Research at the Lipid-Biology-Materials Science Interface for this compound Applications

The unique physicochemical properties of this compound—a long, amphiphilic molecule with two cis double bonds—position it as a valuable component in various advanced applications, bridging the fields of biology and materials science.

In drug delivery , lipids are fundamental components of nanocarrier systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). nih.govfrontiersin.org The inclusion of wax esters like this compound can modify the crystallinity of the lipid matrix, potentially increasing drug loading capacity and controlling the release profile. nih.gov Its hydrophobic nature makes it suitable for encapsulating poorly water-soluble drugs. pishrochem.com Future research could focus on designing this compound-based nanoparticles for targeted delivery, exploring how its presence affects particle stability, biocompatibility, and interaction with biological barriers. scitechnol.com

In materials science , this compound is a candidate for use as a bio-based phase change material (PCM). PCMs store and release large amounts of thermal energy during melting and freezing, making them useful for thermal energy storage applications. The melting point and latent heat of this compound can be tailored by blending it with other lipids. Its long alkyl chains suggest it could form self-assembled monolayers or crystalline films with specific barrier properties, relevant for coatings or as an evaporation-resistance layer, for example in applications mimicking the tear film lipid layer. acs.org

The intersection of these fields offers fertile ground for innovation. For instance, developing temperature-responsive drug delivery systems where a this compound-containing matrix releases its payload upon a phase transition. Another avenue is the creation of "smart" emulsions or cosmetic formulations where the texture and properties are controlled by the phase behavior of the wax ester component. This interdisciplinary approach requires a combination of synthetic chemistry, advanced characterization, computational modeling, and biological testing to fully realize the potential of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for extracting stearyl linoleate from biological matrices, and how can their efficiency be validated?

  • Methodological Answer : The Bligh-Dyer method is widely used for lipid extraction due to its rapidity and reproducibility. Homogenize samples with chloroform-methanol (2:1 v/v), followed by phase separation using water and chloroform. Validate efficiency via gravimetric analysis or LC-MS quantification, ensuring recovery rates exceed 90% . For complex matrices, optimize solvent ratios and validate with spike-and-recovery experiments using pure this compound standards.

Q. How can this compound be identified and quantified in lipid mixtures using analytical chemistry techniques?

  • Methodological Answer : Employ LC-MS with electrospray ionization (ESI) in positive ion mode. This compound ([M+H]+ at m/z 549.5) exhibits fragmentation patterns similar to other wax esters, with characteristic ions at m/z 265 (linoleic acid) and m/z 285 (stearyl alcohol). Quantify using external calibration curves with certified reference materials. Cross-validate with NMR for structural confirmation, focusing on olefinic protons (δ 5.3–5.4 ppm) and ester carbonyl signals (δ 172–174 ppm) .

Q. What experimental parameters influence the stability of this compound during storage and handling?

  • Methodological Answer : Stability is affected by temperature, oxygen exposure, and light. Store under inert atmospheres (e.g., nitrogen) at –20°C to prevent oxidation. Monitor degradation via peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) assays. For long-term studies, incorporate antioxidants like BHT (0.01% w/w) and validate stability through accelerated aging tests (e.g., 40°C/75% relative humidity for 6 weeks) .

Advanced Research Questions

Q. How can kinetic parameters (e.g., activation energy, pre-exponential factor) for this compound’s thermal decomposition be determined under varying atmospheric conditions?

  • Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen and oxygen atmospheres at multiple heating rates (e.g., 5–20°C/min). Apply the Flynn-Wall-Ozawa isoconversional method to calculate activation energy (EaE_a) and the Kissinger-Akahira-Sunose model for pre-exponential factors (AA). Validate kinetic models using multivariate regression to minimize residuals (<5%). Compare results with methyl linoleate data to assess alkyl chain length effects .

Q. How should researchers address contradictions in reported stability or bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses using PICOT criteria to stratify studies by population (e.g., in vitro vs. in vivo), intervention (e.g., purity of compound), and outcomes (e.g., oxidative stability thresholds). Apply statistical tools like Cochrane’s Q-test to evaluate heterogeneity and random-effects models to reconcile discrepancies. Replicate conflicting experiments under standardized conditions (e.g., ISO 5725 for interlaboratory comparisons) .

Q. What frameworks are suitable for designing mechanistic studies on this compound’s interactions with lipid membranes or enzymes?

  • Methodological Answer : Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to prioritize hypotheses. For example, investigate this compound’s role in membrane fluidity using fluorescence anisotropy with DPH probes. For enzymatic studies (e.g., lipase hydrolysis), apply Michaelis-Menten kinetics and compare KmK_m/VmaxV_{max} values with other esters. Structure studies around PICOT: Population (lipase isoforms), Intervention (substrate concentration), Comparison (stearyl oleate), Outcome (hydrolysis rate), Time (initial 10-minute kinetics) .

Q. How can advanced mass spectrometry techniques differentiate this compound isomers or oxidation products in complex mixtures?

  • Methodological Answer : Utilize tandem MS (MS/MS) with collision-induced dissociation (CID) to distinguish isomers. For oxidation products, apply high-resolution MS (HRMS) to identify hydroperoxides (e.g., m/z 565.5 [M+H]+) and epoxides (m/z 563.5). Pair with ion mobility spectrometry (IMS) to separate co-eluting species. Validate findings using synthetic oxidized standards and kinetic studies tracking peroxide formation .

Methodological Best Practices

  • Data Interpretation : Use ANOVA for multi-group comparisons (e.g., stability across temperatures) and principal component analysis (PCA) to identify key variables in degradation pathways .
  • Ethical and Safety Considerations : Follow CLP regulations for handling this compound (e.g., skin protection, fume hood use). Refer to IUCLID data for hazard classification and disposal protocols .
  • Literature Reviews : Conduct systematic reviews using PRISMA guidelines, prioritizing peer-reviewed studies indexed in PubMed or Web of Science. Exclude non-peer-reviewed sources (e.g., ) .

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Reactant of Route 1
Reactant of Route 1
Stearyl Linoleate
Reactant of Route 2
Reactant of Route 2
Stearyl Linoleate

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